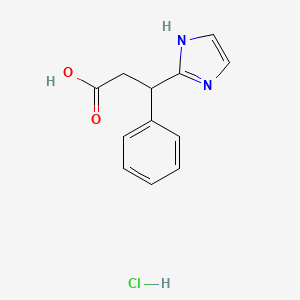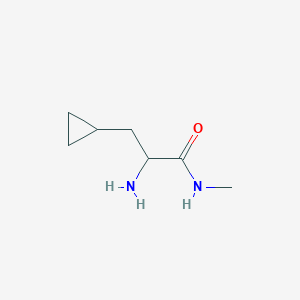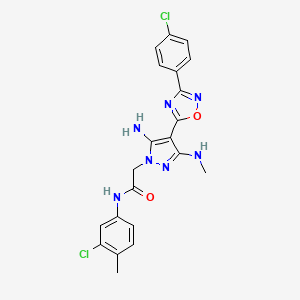![molecular formula C11H12N2O2 B2676787 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol CAS No. 68857-67-0](/img/structure/B2676787.png)
4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol” is a compound with the molecular formula C11H12N2O2 . It is the first representative of a new heterocyclic system, [1,4]oxazino[4,3-a]benzimidazoles .
Synthesis Analysis
The synthesis of this compound has been studied . Acidification of an aqueous solution of sodium salt gave acid which underwent complete decarboxylation to 2-(1H-benzimidazol-1-yl)-1-phenylethanone when dried at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring fused with an oxazepine ring . The molecular weight is approximately 204.225 Da .Chemical Reactions Analysis
The transformation of the title compound to 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one via reaction with hydrazine hydrate has been studied .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has shown potential as an inhibitor of viral enzymes, particularly in the context of Hepatitis C Virus (HCV) research. Its structure allows it to interact with the NS5B polymerase, an enzyme crucial for viral replication, making it a promising candidate for antiviral drug development .
Anticancer Applications
Research has indicated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The unique structure of the compound allows it to interfere with cell division and induce apoptosis in cancer cells, making it a valuable lead compound in anticancer drug discovery .
Neuroprotective Agents
The compound has been studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments for these conditions .
Anti-inflammatory Properties
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This anti-inflammatory effect is beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Activity
The compound has been explored for its antibacterial properties. It has shown effectiveness against a range of bacterial strains, including antibiotic-resistant ones. This makes it a potential candidate for developing new antibacterial agents to combat resistant infections .
Enzyme Inhibition
The compound’s structure allows it to act as an inhibitor for various enzymes. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors as therapeutic agents. It has been used in research to inhibit enzymes involved in metabolic pathways and disease processes .
Chemical Synthesis and Drug Design
Due to its complex structure, the compound is also of interest in the field of chemical synthesis. It serves as a building block for the synthesis of more complex molecules. Its versatility in chemical reactions makes it a valuable tool in medicinal chemistry for designing new drugs .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its pharmacological profile .
Eigenschaften
IUPAC Name |
1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGEEYBQKPKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC2=NC3=CC=CC=C3N21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)


![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)

![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)

![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)
